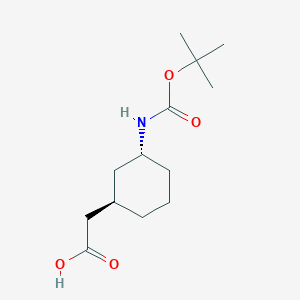

trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid

描述

trans-2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid (hereafter referred to as Boc-trans-cyclohexylacetic acid) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an acetic acid moiety. Its trans configuration ensures distinct spatial orientation, influencing its chemical reactivity and biological interactions . This compound is critical in medicinal chemistry as a synthetic intermediate, particularly for radiopharmaceuticals like [³H]T863, where its tritiated form serves as a radioligand for receptor-binding studies . The Boc group enhances stability during synthesis by protecting the amine from unwanted reactions, making it a versatile precursor in drug development.

属性

IUPAC Name |

2-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMCENZKSRCKGF-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of Amino Group on Cyclohexyl Derivatives

- Starting from 3-aminocyclohexyl derivatives, the amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) to afford the N-Boc protected intermediate.

- This step ensures the amino group is masked to prevent side reactions during subsequent transformations.

Formation of the Acetic Acid Side Chain

- The acetic acid moiety is introduced via alkylation or acylation reactions on the cyclohexyl ring.

- One method involves reacting the Boc-protected amino cyclohexyl intermediate with haloacetic acid derivatives or esters, followed by hydrolysis to yield the free acid.

- Alternative routes include oxidation of side-chain alcohols or aldehydes to carboxylic acids.

Stereochemical Control: Trans Isomer Formation

- The trans stereochemistry is controlled by selective reaction conditions or separation techniques.

- Catalytic hydrogenation or reduction steps are employed with metal catalysts such as Pd, Pt, or Ni to achieve stereoselective outcomes.

- Chromatographic separation or recrystallization is used to isolate the pure trans isomer.

Detailed Preparation Example from Patent Literature

A representative process from patent WO2019016828A1 describes:

- Reacting trans-3-amino-cyclohexyl intermediates with Boc2O in the presence of a base to form the Boc-protected amine.

- Alkylation of the cyclohexyl ring with haloacetic acid derivatives under basic conditions.

- Purification of the acid-addition salt using suitable solvents (hydrocarbon, ether, ester, polar aprotic solvents).

- Optional hydrogenation using Pd, Pt, Ni catalysts to refine stereochemistry.

- Final isolation of this compound in high purity.

This process is noted for being simple, safe, eco-friendly, and commercially viable, utilizing readily available reagents and solvents.

Alternative Synthetic Routes and Supporting Research

- Epoxy alcohol intermediates derived from optically active precursors have been used to access related Boc-protected cyclohexyl amino acids. For example, regioselective ring-opening of epoxy carboxylic acids with amines followed by N-debenzylation and Boc protection yields similar compounds.

- Sulfonylation and subsequent epoxidation methods have been applied to related aromatic and cyclohexyl derivatives to introduce protection groups and side chains, which can be adapted for the target compound.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Catalyst/Agent | Solvent(s) | Notes |

|---|---|---|---|---|

| Boc Protection | di-tert-butyl dicarbonate, triethylamine | None | Dichloromethane, DMF | Mild base, room temp, 2-4 h |

| Alkylation (Acetic Acid Side Chain) | Haloacetic acid derivatives, base (e.g., NaH) | None | Polar aprotic solvents (e.g., DMF) | Controlled temperature, inert atmosphere |

| Hydrogenation (Stereocontrol) | H2 gas | Pd/C, PtO2, Ni, Rh, Ru | Alcohols, ethers | Room temp to mild heating |

| Purification | Recrystallization, chromatography | None | Cyclohexane/ethyl acetate mixtures | Separation of trans isomer |

Summary of Research Findings

- The Boc protection step is essential for amino group masking and proceeds efficiently under mild conditions.

- Alkylation with haloacetic acid derivatives is a reliable method to introduce the acetic acid side chain.

- Catalytic hydrogenation aids in stereochemical purity, favoring the trans isomer.

- Purification techniques such as chromatography and recrystallization ensure the isolation of the pure compound.

- The described processes are scalable and utilize commercially available reagents, making them suitable for industrial applications.

化学反应分析

Types of Reactions: Trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: In chemistry, trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific enzymes or receptors.

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

作用机制

The mechanism of action of trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogs with Boc-Protected Amino Groups

2-(Boc-amino)-2-(3-thiophenyl)acetic acid (CAS: 40512-57-0) shares the Boc-protected amino and acetic acid groups but substitutes the cyclohexyl ring with a thiophenyl moiety . Key differences include:

- Electronic Properties : The thiophene ring introduces sulfur-based resonance effects, increasing electron delocalization compared to the cyclohexane’s saturated structure.

- Solubility : The hydrophobic cyclohexyl group in Boc-trans-cyclohexylacetic acid may reduce aqueous solubility relative to the thiophenyl analog, which has partial aromatic polarity.

- Applications : Thiophenyl derivatives are often explored in antiviral and anticancer agents, whereas Boc-trans-cyclohexylacetic acid is prioritized in neurological and radiopharmaceutical research .

Non-Protected Amino Analogs: Gabapentin

[1-(Aminomethyl)cyclohexyl]acetic acid (Gabapentin) lacks the Boc group, exposing the primary amine . This structural difference impacts:

- Pharmacokinetics : Gabapentin’s free amine facilitates rapid absorption in the gastrointestinal tract, whereas the Boc group in the target compound delays metabolic activation.

- Therapeutic Use : Gabapentin modulates calcium channels to treat epilepsy and neuropathic pain, while Boc-trans-cyclohexylacetic acid’s applications remain preclinical, focusing on receptor-targeted probes .

Radiolabeled Derivatives: [³H]T863

The tritiated analog [³H]T863 incorporates the Boc-trans-cyclohexylacetic acid core but adds a pyrimido-oxazin-6-yl group and iodine substituent . Comparisons highlight:

- Research Utility: [³H]T863’s radiolabel enables precise tracking of receptor interactions, whereas the non-labeled target compound is used in bulk synthesis.

- Structural Complexity : Additional functional groups in [³H]T863 enhance specificity for kinase targets, contrasting with the simpler scaffold of Boc-trans-cyclohexylacetic acid .

Non-Nitrogenous Bioactive Compounds: Salvinorin A

Salvinorin A, a kappa opioid receptor agonist, diverges entirely as a non-nitrogenous diterpene . This comparison emphasizes:

- Receptor Selectivity: Salvinorin A’s terpene structure confers selectivity for kappa opioid receptors, while Boc-trans-cyclohexylacetic acid’s amino acid-derived structure may target neurological transporters or enzymes.

- Psychoactivity vs. Stability: Salvinorin A’s hallucinogenic effects stem from rapid brain penetration, whereas the Boc group in the target compound delays degradation, extending its half-life .

生物活性

Trans 2-(3-((t-butoxy)carbonylamino)cyclohexyl)acetic acid is an amino acid derivative classified as a glycine derivative, with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of approximately 257.33 g/mol. This compound features a cyclohexyl group linked to an acetic acid moiety, alongside a tert-butoxycarbonyl (Boc) protecting group on the amino group. The unique structure of this compound contributes to its potential applications in medicinal chemistry and biochemistry, particularly in the synthesis of other biologically active molecules.

Biological Activity

The biological activity of this compound is primarily linked to its role as a synthetic intermediate rather than possessing a specific biological mechanism of action. However, research indicates that amino acids and their derivatives can influence anabolic hormone secretion, enhance physical performance, and aid muscle recovery post-exercise. Specifically, derivatives of glycine have been shown to improve mental performance under stress and prevent exercise-induced muscle damage.

While detailed mechanisms for this compound are not extensively documented, its structural components suggest potential interactions within biological systems:

- Ergogenic Effects : Amino acids are known to improve athletic performance and recovery. The compound's similarity to known ergogenic agents suggests it may also enhance physical performance through hormonal modulation.

- Stress Response : Glycine derivatives can modulate neurotransmitter systems, potentially enhancing cognitive function during stress-related tasks.

Research Findings

Recent studies have explored the compound's interactions and potential therapeutic applications:

- In Vitro Studies : Initial assessments indicate that this compound may exhibit binding affinity to various biological targets, although specific targets remain to be fully elucidated.

- Synthesis Pathways : The synthesis of this compound typically involves several steps ensuring high purity and yield, which are critical for subsequent biological testing.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid | 35264-05-2 | Similar structure with variations in substituents |

| N-tert-Butoxycarbonyl-DL-cyclohexylglycine | Not specified | Contains cyclohexane and glycine derivatives |

| Ethyl 2-[trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate | 946598-34-1 | An ester derivative with similar functional groups |

The unique stereochemistry and functionalization of this compound may confer distinct biological activities compared to other derivatives, potentially leading to unique therapeutic effects not observed in other structures.

常见问题

Q. What are the key synthetic routes for trans-2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves Boc-protection of the cyclohexylamine intermediate, followed by functionalization of the acetic acid moiety. For example, trans stereochemistry can be controlled via selective crystallization or Lewis acid-mediated isomerization of intermediates, as demonstrated in analogous cyclohexyl-based systems . Reaction parameters like solvent polarity and temperature are critical for minimizing diastereomer formation.

Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- NMR : H and C NMR are essential for verifying the Boc-protected amine ( ~1.4 ppm for t-butyl protons) and acetic acid moiety ( ~2.3-2.5 ppm for CHCOO) .

- X-ray crystallography : Provides definitive confirmation of the trans configuration in the cyclohexyl ring, as shown in structurally related copper(II) complexes with cyclohexylacetic acid derivatives .

- IR spectroscopy : Confirms the presence of carbonyl groups (Boc: ~1680-1700 cm; carboxylic acid: ~1700-1720 cm) .

Q. How can researchers ensure purity of the compound, particularly regarding diastereomeric byproducts?

Chromatographic methods (e.g., reverse-phase HPLC or flash chromatography) are recommended for isolating the trans isomer. Polar solvents like ethyl acetate/hexane mixtures enhance separation efficiency. Additionally, recrystallization in aprotic solvents (e.g., dichloromethane/hexane) can selectively precipitate the desired isomer .

Advanced Research Questions

Q. What strategies can address contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies may arise from differences in stereochemical purity or solvent-dependent conformational changes. Researchers should:

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Density functional theory (DFT) calculations predict transition-state energies for stereochemical outcomes in key steps (e.g., Boc deprotection or cyclohexyl ring functionalization). Molecular docking studies can guide modifications to enhance binding affinity in target applications (e.g., enzyme inhibition) .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C, monitoring degradation products via LC-MS.

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Boc-protected amines typically degrade above 150°C .

- Light sensitivity : UV-vis spectroscopy under controlled irradiation quantifies photodegradation rates .

Q. How can researchers resolve challenges in scaling up the synthesis while maintaining stereochemical fidelity?

- Optimize catalytic systems (e.g., Lewis acids like BF·OEt) to enhance reaction rates and selectivity.

- Implement continuous-flow chemistry for improved heat/mass transfer, reducing side reactions .

- Use in-line analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring of intermediates .

Methodological Considerations

Q. What are the best practices for analyzing reaction intermediates in multi-step syntheses of this compound?

Q. How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) aid in mechanistic studies of this compound’s reactivity?

Isotopic labeling at the Boc-protected amine or acetic acid moiety enables tracking of bond cleavage/formation via NMR or mass spectrometry. For example, N labeling clarifies the role of the amine group in coordination chemistry or enzymatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。